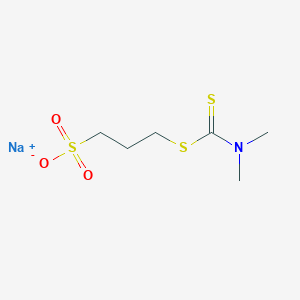
sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C6H14NNaO3S3. It is commonly used as an additive in electroplating processes, particularly in the formulation of brightening agents for copper plating. The compound is known for its ability to enhance the brightness, ductility, and leveling of copper deposits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate typically involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid. This intermediate is then reacted with 3-chloropropane-1-sulfonic acid sodium salt to yield the final product. The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents used include water or aqueous solutions.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Purification: The product is purified through crystallization or filtration to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an additive in electroplating baths to improve the quality of metal deposits.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the electroplating industry to enhance the properties of metal coatings, particularly in the automotive and electronics sectors.
Wirkmechanismus
The mechanism of action of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate involves its interaction with metal ions in electroplating baths. The compound acts as a leveling agent, reducing the surface tension and promoting uniform deposition of metal ions onto the substrate. The molecular targets include metal ions such as copper, and the pathways involved include the formation of stable complexes with these ions, facilitating their reduction and deposition.
Vergleich Mit ähnlichen Verbindungen
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Bis(sodium-sulfo-propyl) disulfide (SPS): Another brightening agent used in electroplating, known for its ability to enhance the brightness and leveling of metal deposits.
3-S-isothiuronium propyl sulfonate (UPS): Used in electroplating baths for its leveling and brightening properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions, promoting uniform deposition and enhancing the properties of the metal coatings.
Eigenschaften
IUPAC Name |
sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDAYUOWUEKLS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














